molecular formula C23H22ClN3OS B11424658 3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424658
M. Wt: 424.0 g/mol
InChI Key: GUZPAFYJZCGFAS-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and ammonium acetate, in the presence of a suitable catalyst.

    Substitution Reactions: The introduction of the 3-chloro-2-methylphenyl and 4-ethylphenyl groups is achieved through substitution reactions. These reactions often require the use of halogenated precursors and strong bases or acids to facilitate the substitution.

    Oxidation and Reduction Steps: Depending on the specific synthetic route, oxidation or reduction steps may be necessary to achieve the desired functional groups. Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents might include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thiadiazine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenated reagents and strong bases or acids are often used in these reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenated compounds, strong acids/bases

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound might be investigated for its potential to treat diseases. Its unique structure could interact with biological targets in ways that lead to new treatments for conditions such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action for 3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carboxamide

Uniqueness

The unique combination of substituents in 3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile gives it distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C23H22ClN3OS

Molecular Weight

424.0 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-8-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22ClN3OS/c1-3-16-7-9-17(10-8-16)18-11-22(28)27-13-26(14-29-23(27)19(18)12-25)21-6-4-5-20(24)15(21)2/h4-10,18H,3,11,13-14H2,1-2H3

InChI Key

GUZPAFYJZCGFAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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